5-Hydroxypyridazine-3-carboxylicacid
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Overview
Description
5-Hydroxypyridazine-3-carboxylicacid is a heterocyclic compound that features a pyridazine ring with hydroxyl and carboxylic acid functional groups. This compound is part of the pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxypyridazine-3-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds, followed by oxidation to introduce the hydroxyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using hydrazine and dicarbonyl compounds, followed by purification steps such as crystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxypyridazine-3-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Hydroxypyridazine-3-carboxylicacid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Hydroxypyridazine-3-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Pyridazine: A parent compound with similar structural features but lacking the hydroxyl and carboxylic acid groups.
Pyridazinone: A derivative with a ketone group instead of the hydroxyl group.
Pyridinecarboxylic acids: Compounds with a carboxylic acid group attached to a pyridine ring
Uniqueness: 5-Hydroxypyridazine-3-carboxylicacid is unique due to the presence of both hydroxyl and carboxylic acid groups on the pyridazine ring. This dual functionality allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C5H4N2O3 |
---|---|
Molecular Weight |
140.10 g/mol |
IUPAC Name |
4-oxo-1H-pyridazine-6-carboxylic acid |
InChI |
InChI=1S/C5H4N2O3/c8-3-1-4(5(9)10)7-6-2-3/h1-2H,(H,7,8)(H,9,10) |
InChI Key |
WUBDNTAWFADMPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=CC1=O)C(=O)O |
Origin of Product |
United States |
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